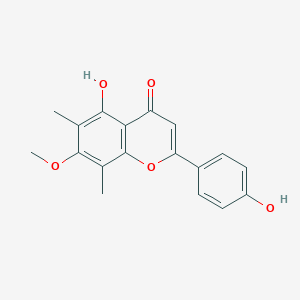
Sideroxilina
Descripción general
Descripción
Synthesis Analysis
Research on sideroxylin primarily focuses on its isolation and bioactivity rather than synthetic methods. It is naturally extracted from the bioactive ethyl acetate extract of Miconia ioneura Griseb leaves. Direct synthesis methods are not prominently discussed in the literature, suggesting a gap in synthetic approaches for sideroxylin (Pagola et al., 2008).
Molecular Structure Analysis
Sideroxylin's molecular structure has been elucidated using high-resolution X-ray powder diffraction, revealing its monohydrate crystal structure as 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl (C18H16O5).H2O. This detailed structural analysis underpins its biological activity and provides a foundation for understanding its interactions at the molecular level (Pagola et al., 2008).
Chemical Reactions and Properties
Sideroxylin demonstrates significant biological activities, including antimicrobial effects and potential anticancer properties. Its mechanism of action in ovarian cancer cells, for example, involves the suppression of cell proliferation, induction of apoptosis, mitochondrial dysfunction, generation of reactive oxygen species, and lipid peroxidation. These effects are mediated through the activation of ERK1/2, JNK, P38, and MAPK signaling pathways (Park et al., 2018).
Physical Properties Analysis
The physical properties of sideroxylin, such as solubility, stability, and crystalline structure, are essential for its application in various fields. However, specific details on these properties are scarce in the literature. The known property is its crystalline form as a monohydrate and its stability up to approximately 150°C, as indicated by thermogravimetric analysis (Pagola et al., 2008).
Chemical Properties Analysis
The chemical behavior of sideroxylin, including its interactions and reactions with other compounds, is pivotal for its biological efficacy. Its activity against cancer cells and microbial pathogens suggests complex interactions at the cellular level, influenced by its chemical structure. Yet, detailed chemical properties and reactivity profiles require further investigation to fully leverage its therapeutic potential (Park et al., 2018).
Aplicaciones Científicas De Investigación
Potencial Antiinflamatorio
La sideroxilina ha sido identificada como un potente compuesto antiinflamatorio. Se ha encontrado que regula a la baja la producción de óxido nítrico y TNF-alfa en células estimuladas con LPS e IFN-gamma . Esto sugiere que la this compound podría ser un agente antiinflamatorio prometedor y podría investigarse más a fondo para el tratamiento de enfermedades caracterizadas por inflamación crónica .
Composición de la Corteza de Eucalyptus Sideroxylon
La corteza de Eucalyptus Sideroxylon contiene una biomasa compleja de constituyentes con considerable diversidad química y estructural. El análisis metabolómico no dirigido permitió la detección por primera vez de 41 metabolitos secundarios de los cuales se identificaron 31, incluidos; 6 flavonoides, 4 derivados del ácido elágico, 8 triterpenos, 10 ácidos grasos y 3 misceláneos . La this compound fue uno de los compuestos identificados en este análisis .
Estabilización de Membrana
El extracto de corteza de cloruro de metileno: metanol (8:2) demostró una significativa actividad antiinflamatoria in vitro a través de la estabilización de la membrana . La this compound, al ser parte de este extracto, contribuye a esta actividad de estabilización de la membrana .
Inhibición de la Desnaturalización de Proteínas
El mismo extracto de corteza también demostró una significativa actividad antiinflamatoria in vitro a través de la inhibición de la desnaturalización de proteínas . La this compound, al ser parte de este extracto, contribuye a esta actividad de inhibición de la desnaturalización de proteínas .
Actividad Anti-Lipooxigenasa
El extracto de corteza demostró una significativa actividad antiinflamatoria in vitro a través de la actividad anti-lipooxigenasa . La this compound, al ser parte de este extracto, contribuye a esta actividad anti-lipooxigenasa
Mecanismo De Acción
Target of Action
Sideroxylin, a C-methylated flavone isolated from Callistemon lanceolatus, primarily targets ovarian cancer cells and Staphylococcus aureus . It exerts antimicrobial activity against Staphylococcus aureus and inhibits the proliferation of ovarian cancer cells .
Mode of Action
Sideroxylin interacts with its targets by inducing apoptosis, which leads to DNA fragmentation and depolarization of the mitochondrial membrane . This process results in the generation of reactive oxygen species (ROS) . In the case of Staphylococcus aureus, sideroxylin enhances the antimicrobial activity of the alkaloid berberine by inhibiting the NorA multidrug resistance pump .
Biochemical Pathways
It is known that sideroxylin’s action leads to the generation of reactive oxygen species (ros), which play a crucial role in various cellular pathways . ROS are involved in cell signaling and homeostasis, but when their levels increase dramatically, it can result in significant damage to cell structures, a condition known as oxidative stress .
Pharmacokinetics
Sideroxylin has been found to be soluble in DMSO , which suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs
Result of Action
The molecular and cellular effects of sideroxylin’s action include the inhibition of cell proliferation, induction of apoptosis, DNA fragmentation, depolarization of the mitochondrial membrane, and the generation of reactive oxygen species (ROS) . These effects can lead to the death of targeted cells, such as ovarian cancer cells and Staphylococcus aureus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sideroxylin. For instance, the extraction and quantification of sideroxylonals, a group of compounds found in the foliage of some eucalypt species, showed that these compounds deteriorate under various conditions. About 10% are lost when foliage is oven-dried at 40 degrees C compared to freeze-drying. Storing samples in mobile phase led to a slow deterioration of sideroxylonals with a 7% loss after 4 days, while 22% of these compounds were lost from dry, ground eucalypt leaf stored at room temperature for 20 months . This suggests that the stability of sideroxylin could also be influenced by environmental conditions such as temperature and storage methods.
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Sideroxylin interacts with various biomolecules in biochemical reactions. It has been found to cause DNA fragmentation, depolarization of the mitochondrial membrane, and the generation of reactive oxygen species (ROS) . These interactions suggest that Sideroxylin may have a role in modulating cellular biochemistry and could potentially interact with various enzymes and proteins.
Cellular Effects
Sideroxylin has significant effects on various types of cells and cellular processes. It inhibits ovarian cancer cell proliferation and induces apoptosis . This suggests that Sideroxylin influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Sideroxylin involves its interaction with cellular biomolecules. It induces apoptosis, causing DNA fragmentation, depolarization of the mitochondrial membrane, and the generation of reactive oxygen species (ROS) . These effects suggest that Sideroxylin may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
Its ability to induce apoptosis and generate ROS suggests that it may have long-term effects on cellular function . Further in vitro or in vivo studies are needed to understand the stability, degradation, and long-term effects of Sideroxylin.
Metabolic Pathways
Its ability to generate ROS suggests that it may be involved in oxidative stress pathways
Propiedades
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSQOGJCHBXLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185144 | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3122-87-0 | |
| Record name | Sideroxylin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sideroxylin and where is it found?
A1: Sideroxylin is a C-methylated flavone, a type of naturally occurring compound with a flavonoid structure. It has been isolated from various plant sources, including Callistemon lanceolatus (also known as Melaleuca lanceolata) [, ], Hydrastis canadensis (goldenseal) [, ], Leiophyllum buxifolium [], Miconia ioneura [, , ], and several species of Eucalyptus [, , , ].
Q2: What are the known biological activities of Sideroxylin?
A2: Research indicates that Sideroxylin possesses several biological activities, including:
- Antimicrobial activity: Sideroxylin exhibits activity against Staphylococcus aureus, particularly in synergy with berberine [, , ].
- Anticancer activity: Studies have shown Sideroxylin can suppress cell proliferation and induce apoptosis in ovarian cancer cells []. This activity is linked to mitochondrial dysfunction, reactive oxygen species generation, and increased lipid peroxidation [].
- Antiproliferative activity: Isosideroxylin, a related compound found alongside Sideroxylin in Leiophyllum buxifolium, shows selective antiproliferative effects against the MDA-MB-231 breast cancer cell line [].
- Neuroprotective effects: Sideroxylin has demonstrated protective effects against beta-amyloid (Aβ) induced toxicity in PC12 cells, a model for Alzheimer's disease research [].
Q3: How does Sideroxylin exert its anticancer effects?
A3: In ovarian cancer cells, Sideroxylin appears to induce apoptosis through multiple mechanisms:
- Mitochondrial dysfunction: Sideroxylin disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors [].
- Reactive oxygen species (ROS) generation: Treatment with Sideroxylin increases ROS levels, contributing to oxidative stress and cell death [].
- Lipid peroxidation: Sideroxylin promotes lipid peroxidation, further damaging cellular components and contributing to apoptosis [].
- Activation of signaling pathways: Sideroxylin activates the phosphorylation of ERK1/2, JNK, p38, and MAPK proteins, which are involved in cell proliferation and apoptosis [].
Q4: What is the role of Sideroxylin in enhancing antimicrobial activity?
A4: While Sideroxylin itself may not have potent direct antimicrobial activity against Staphylococcus aureus, it acts synergistically with berberine, another antimicrobial compound [, , ]. This synergy arises from Sideroxylin's ability to inhibit the NorA multidrug resistance pump in S. aureus, preventing the bacteria from expelling berberine and increasing its efficacy [, ].
Q5: How does the structure of Sideroxylin contribute to its activity?
A5: While specific structure-activity relationship (SAR) studies on Sideroxylin are limited in the provided literature, the presence of specific functional groups is likely crucial for its activities. For instance, the hydroxyl groups on the flavonoid core likely contribute to its antioxidant and potential metal-chelating properties. The C-methylation pattern may influence its binding affinity to specific targets, such as the NorA efflux pump. Further research is needed to fully elucidate the SAR of Sideroxylin and its derivatives.
Q6: What is known about the pharmacokinetics of Sideroxylin?
A6: The provided research does not offer detailed information on the absorption, distribution, metabolism, and excretion (ADME) of Sideroxylin. Further investigation is necessary to determine its pharmacokinetic properties, including bioavailability, half-life, and metabolism in vivo.
Q7: Have any clinical trials been conducted on Sideroxylin?
A7: The provided research papers do not mention any clinical trials conducted with Sideroxylin. Further research, including preclinical studies and clinical trials, is required to evaluate its safety and efficacy in humans.
Q8: What are the potential future directions for Sideroxylin research?
A8: Further research on Sideroxylin could explore:
Q9: How is Sideroxylin identified and characterized?
A9: Sideroxylin can be isolated from plant sources and characterized using various analytical techniques:
- Extraction: Commonly extracted from plant material using solvents like ethyl acetate or methanol [, ].
- Chromatography: Purified using various chromatographic methods, including high-performance liquid chromatography (HPLC) [, ].
- Spectroscopy: Structure elucidation relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy [, , , ].
- Mass spectrometry (MS): High-resolution mass spectrometry (HRMS) aids in determining the molecular formula and confirming the identity of Sideroxylin and related compounds [].
- X-ray crystallography: Provides detailed structural information, including bond lengths and angles, which can be useful for understanding its interactions with biological targets [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



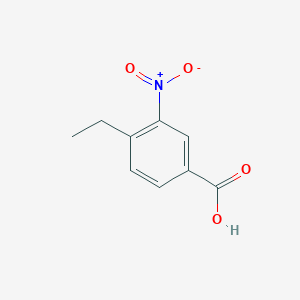
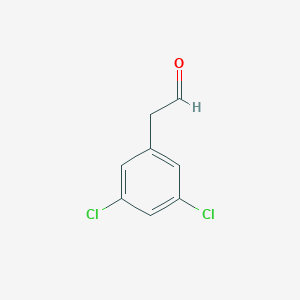
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B17754.png)
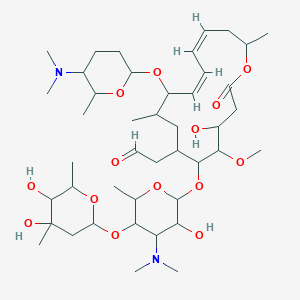


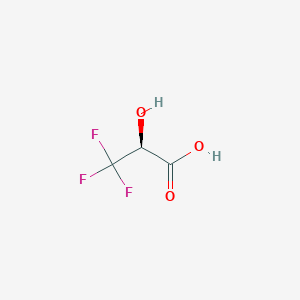
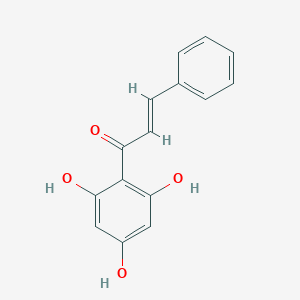

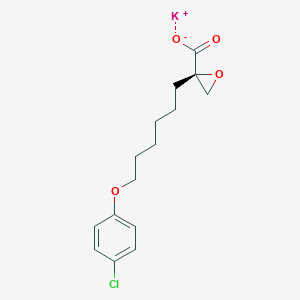

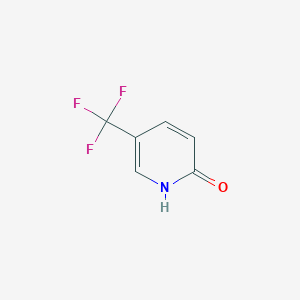

![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)